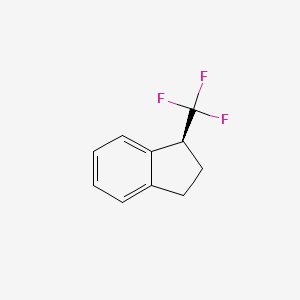
N,N-Diethylnonanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethylnonanimidamide: is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnonanimidamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production.
化学反应分析
Types of Reactions: N,N-Diethylnonanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
N,N-Diethylnonanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may have applications in drug development and formulation.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which N,N-Diethylnonanimidamide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
- N,N-Dimethylnonanimidamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison: N,N-Diethylnonanimidamide is unique due to its longer carbon chain compared to similar compounds like N,N-Diethylacetamide and N,N-Diethylformamide. This structural difference can influence its physical properties, reactivity, and potential applications. For example, the longer carbon chain may result in higher boiling points and different solubility characteristics.
属性
CAS 编号 |
66042-23-7 |
|---|---|
分子式 |
C13H28N2 |
分子量 |
212.37 g/mol |
IUPAC 名称 |
N,N-diethylnonanimidamide |
InChI |
InChI=1S/C13H28N2/c1-4-7-8-9-10-11-12-13(14)15(5-2)6-3/h14H,4-12H2,1-3H3 |
InChI 键 |
KLWQBRUZCCZSTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=N)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


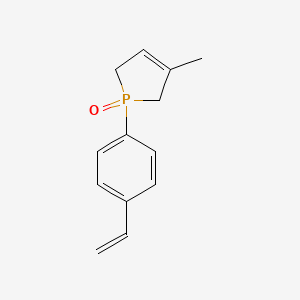
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
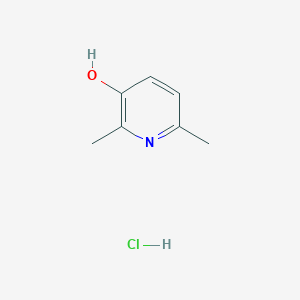
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)

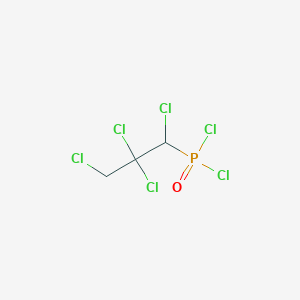

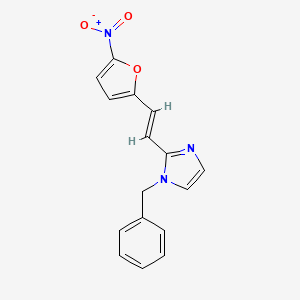
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)

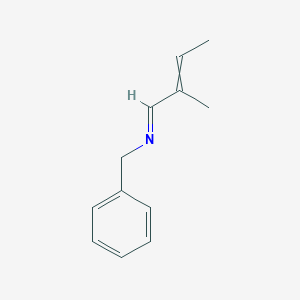
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
